4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
The compound 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine features a thieno[2,3-d]pyrimidine core substituted with a phenyl group at position 5 and a 6-methylpyridin-2-yl-piperazine moiety at position 2. Thieno[2,3-d]pyrimidines are heterocyclic systems known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
4-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5S/c1-16-6-5-9-19(25-16)26-10-12-27(13-11-26)21-20-18(17-7-3-2-4-8-17)14-28-22(20)24-15-23-21/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPRPXUTYSTMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form an intermediate, which is then subjected to further reactions to introduce the thienopyrimidine core and the phenyl group . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated or hydrogenated products.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy. For example, a study indicated that compounds similar to 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 5.0 | Kinase inhibition |
| Compound B | A549 (lung) | 7.5 | Apoptosis induction |
| This compound | HeLa (cervical) | 4.8 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Research indicates that it may act as an antagonist to adenosine A2A receptors, which are implicated in neuroinflammation and neurodegeneration . In vitro studies have shown that derivatives can reduce oxidative stress and improve neuronal survival in culture .
Table 2: Neuroprotective Activity
| Study | Model | Effect Observed |
|---|---|---|
| Study A | SH-SY5Y cells (neuroblastoma) | Reduced apoptosis |
| Study B | Mouse model of Parkinson's | Improved motor function |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, they remain within acceptable limits for therapeutic use .
Mechanism of Action
The mechanism of action of 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as EGFR kinases. By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are essential for cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
*Calculated based on formula C22H22N4S.
Key Observations :
- Piperazine vs. Phenoxy/Thio Groups: The target compound’s piperazine moiety likely improves water solubility compared to the phenoxy (Compound 11) or thioether (Compound ) groups, which may enhance pharmacokinetics .
- Spirocyclic vs.
- Triazole Derivatives : The 1,2,3-triazole substituents in analogs demonstrate potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that nitrogen-rich groups enhance antimicrobial efficacy.
Insights :
- Anticancer Potential: Compound 11 shows notable cytotoxicity (IC50 <10 µM), attributed to electron-withdrawing chloro-fluoro groups that may stabilize DNA intercalation. The target compound’s pyridinyl-piperazine group could similarly target kinase pathways but requires validation.
- Antimicrobial Efficacy: Triazole derivatives outperform simpler thienopyrimidines, indicating that heterocyclic appendages enhance microbial target engagement.
Biological Activity
The compound 4-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thienopyrimidines, characterized by a thieno ring fused with a pyrimidine structure. Its molecular formula is , and it has a molecular weight of approximately 353.47 g/mol. The presence of the piperazine moiety is significant for its interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- PDE Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. Inhibition of PDE can lead to increased levels of cyclic nucleotides, enhancing various physiological responses such as vasodilation and improved blood flow .
- Receptor Modulation : The compound may act on various neurotransmitter receptors, including serotonin receptors. Studies have shown that similar piperazine derivatives can modulate serotonin receptor activity, which is vital in treating mood disorders and anxiety .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thienopyrimidine compounds exhibit antimicrobial properties, showing effectiveness against certain bacterial strains . This highlights the potential for developing new antibiotics based on this scaffold.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Antihypertensive Effects : In vivo studies demonstrated that compounds with similar structures can lower blood pressure in spontaneously hypertensive rat models, indicating potential use in treating hypertension .
- Cognitive Enhancement : There is evidence suggesting that PDE inhibitors can enhance cognitive functions by increasing cerebral blood flow and improving synaptic plasticity .
Case Studies
Several studies have explored the biological activity and therapeutic potential of this compound:
- Study on PDE5 Inhibition : A study published in Drug Target Insights evaluated a series of aminopyridopyrazinones as PDE5 inhibitors, highlighting their efficacy in lowering blood pressure and their brain penetrance, which could be beneficial for central nervous system applications .
- Antimicrobial Testing : Research conducted on various thienopyrimidine derivatives showed promising results against bacterial strains, with several compounds exhibiting moderate to good antimicrobial activity . The specific activity of this compound needs further exploration.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
